molecular formula C6H9N5 B12863578 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B12863578
M. Wt: 151.17 g/mol
InChI Key: BZLIXJHXDHBSFM-UHFFFAOYSA-N
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Description

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich compound with the molecular formula C6H9N5. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile can be achieved through several methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid. This method is metal-free, cost-effective, and provides excellent yields (98-99%) under mild conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and robust synthetic routes. The one-pot synthesis method mentioned above is particularly suitable for industrial applications due to its high yield and efficiency. Additionally, the use of commercially available reagents and the avoidance of toxic metals make this method environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.

    Biology: This compound has been identified as a novel ATP antagonist with moderate efficacy against CDK2-cyclin E, which is crucial in cell cycle regulation.

    Medicine: Its potential as a pharmacophore for the development of new drugs is being explored, particularly in the context of cancer and other diseases.

    Industry: It is used in the synthesis of agrochemicals, dyes, and polymers, contributing to various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as CDK2-cyclin E. By acting as an ATP antagonist, it inhibits the activity of this enzyme complex, thereby affecting cell cycle progression. This mechanism is of particular interest in the development of anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate: This compound has a similar structure but contains a carboxylate group instead of a carbonitrile group.

    5-amino-1H-pyrazole-4-carbonitrile: This compound is structurally similar but lacks the ethyl group at the 1-position.

    3,5-ditetrazolyl-1,2,4-triazole: A triheterocyclic compound synthesized from 3,5-diamino-1,2,4-triazole.

Uniqueness

3,5-Diamino-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrogen-rich structure and potential as an ATP antagonist make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H9N5

Molecular Weight

151.17 g/mol

IUPAC Name

3,5-diamino-1-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C6H9N5/c1-2-11-6(9)4(3-7)5(8)10-11/h2,9H2,1H3,(H2,8,10)

InChI Key

BZLIXJHXDHBSFM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)N)C#N)N

Origin of Product

United States

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